![molecular formula C20H16N2O3S B1447904 3-(benciloxi)-5-metil-1-feniltieno[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 1951451-80-1](/img/structure/B1447904.png)
3-(benciloxi)-5-metil-1-feniltieno[2,3-d]pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is an intriguing organic compound characterized by its unique structural framework, combining a thieno[2,3-d]pyrimidine core with benzyloxy and methyl substituents. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is extensively studied in:
Chemistry: Used as an intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule, influencing enzymatic and cellular processes.
Medicine: Explored for therapeutic potential in treating diseases, especially in the context of its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
Target of Action
Compounds similar to “3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” often target enzymes or receptors in the body. For example, pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if it targets CDK2, it could affect the cell cycle and potentially halt the proliferation of cancer cells .
Análisis Bioquímico
Biochemical Properties
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell cycle progression . Additionally, it has been observed to interact with other kinases, potentially influencing multiple signaling pathways within the cell.
Cellular Effects
The effects of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest, particularly at the G1 phase, by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in apoptosis. Furthermore, it has been shown to modulate gene expression, particularly genes involved in cell cycle regulation and apoptosis. The compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound has been shown to induce apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Changes in gene expression are mediated through the modulation of transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that its inhibitory effects on CDK2 and other kinases persist, leading to sustained cell cycle arrest and apoptosis in cancer cells. Prolonged exposure can also lead to adaptive responses in cells, such as the upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is crucial to maximize the compound’s efficacy while minimizing toxicity.
Metabolic Pathways
3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the compound’s overall therapeutic effects. The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other kinases . It can also be found in the nucleus, where it affects gene expression by modulating transcription factors. The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple synthetic steps starting from thieno[2,3-d]pyrimidine derivatives. A general synthetic route might involve the following steps:
Formation of the thieno[2,3-d]pyrimidine core: Cyclization reactions are used to form the core structure.
Functionalization: Introduction of the benzyloxy and methyl groups through alkylation or benzylation reactions.
Final product formation: Further modifications such as oxidation or reduction to achieve the final compound.
Industrial Production Methods: Industrially, this compound can be synthesized using batch or continuous-flow processes, often employing catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions such as:
Oxidation: Introducing oxygen-containing functional groups.
Reduction: Reducing existing functionalities to simpler forms.
Substitution: Replacing existing substituents with new ones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents like amines or alkoxides under controlled conditions.
Major Products: Products vary based on reaction conditions, but common products include different substituted thieno[2,3-d]pyrimidine derivatives with modified functional groups.
Comparación Con Compuestos Similares
3-(Benzyloxy)-1-phenylthieno[2,3-d]pyrimidine-2,4-dione
3-(Methoxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione
5-Methyl-1-phenylthieno[2,3-d]pyrimidine-2,4-dione
Uniqueness: Compared to these similar compounds, 3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione boasts a unique combination of benzyloxy and methyl substituents, which may enhance its binding affinity and specificity for certain biological targets, thus potentially leading to more pronounced biological effects.
Propiedades
IUPAC Name |
5-methyl-1-phenyl-3-phenylmethoxythieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-13-26-19-17(14)18(23)22(25-12-15-8-4-2-5-9-15)20(24)21(19)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONIRSKMFEAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


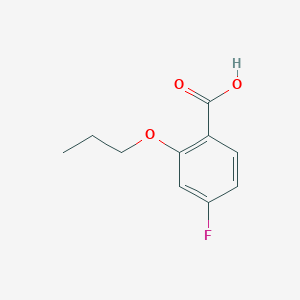
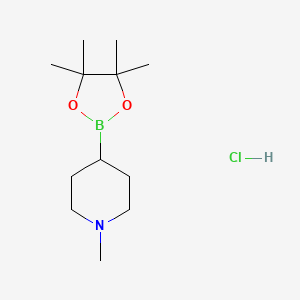
![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
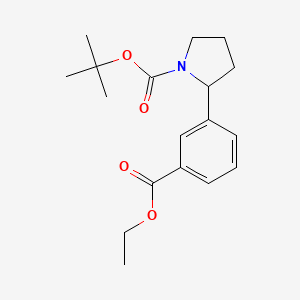
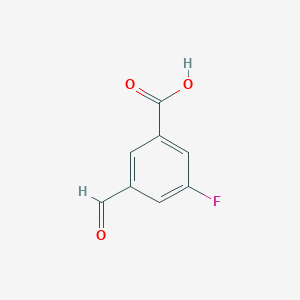
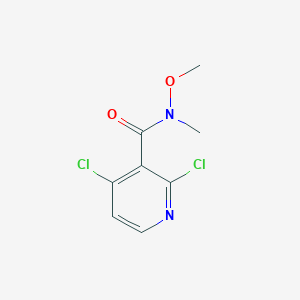
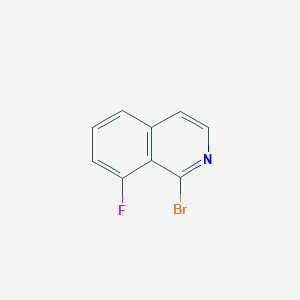
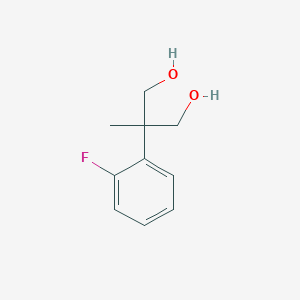
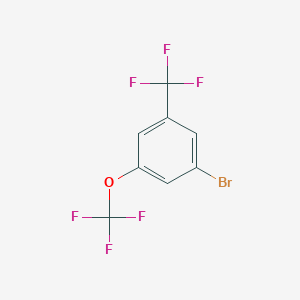
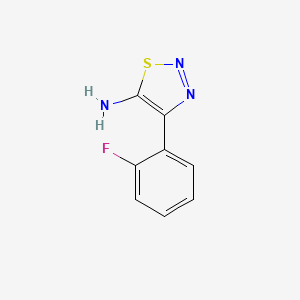
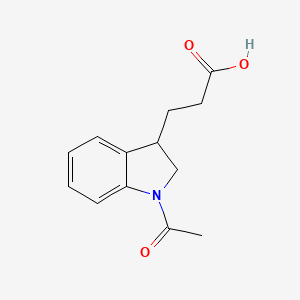
![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)
